(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate
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Overview
Description
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an oxirane ring, a pyrrolidine moiety, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the pyrrolidine derivative and the oxirane ring. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, ethyl chloroformate, and hydrazine hydrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl and oxirane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds or reversible interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler hydrocarbon with different chemical properties and applications.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant and antimicrobial properties.
Uniqueness
(2S,3S)-Ethyl 3-(2-((S)-1-acetylpyrrolidine-2-carbonyl)-1-(2-amino-2-oxoethyl)hydrazinecarbonyl)oxirane-2-carboxylate is unique due to its complex structure and multifunctional nature, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an oxirane ring, pyrrolidine moiety, and multiple functional groups distinguishes it from simpler compounds like methylcyclohexane and natural products like lemon balm.
Properties
Molecular Formula |
C15H22N4O7 |
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Molecular Weight |
370.36 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-[[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-(2-amino-2-oxoethyl)carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H22N4O7/c1-3-25-15(24)12-11(26-12)14(23)19(7-10(16)21)17-13(22)9-5-4-6-18(9)8(2)20/h9,11-12H,3-7H2,1-2H3,(H2,16,21)(H,17,22)/t9-,11-,12-/m0/s1 |
InChI Key |
TZKVALJHLJILLI-DLOVCJGASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N(CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)N(CC(=O)N)NC(=O)C2CCCN2C(=O)C |
Origin of Product |
United States |
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